molecular formula C17H14BrNO6 B3521898 ethyl 3-bromo-4-{[(4-nitrobenzoyl)oxy]methyl}benzoate

ethyl 3-bromo-4-{[(4-nitrobenzoyl)oxy]methyl}benzoate

Cat. No.: B3521898
M. Wt: 408.2 g/mol
InChI Key: RSPZQQMGKKCGGT-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-{[(4-nitrobenzoyl)oxy]methyl}benzoate is an organic compound with the molecular formula C16H12BrNO6. This compound is characterized by the presence of a bromine atom, a nitrobenzoyl group, and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4-{[(4-nitrobenzoyl)oxy]methyl}benzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of an aromatic ring followed by esterification and nitration reactions. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The esterification involves reacting the brominated compound with ethanol in the presence of an acid catalyst. The nitration step can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-{[(4-nitrobenzoyl)oxy]methyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Nitration: HNO3/H2SO4

    Reduction: H2/Pd

    Hydrolysis: NaOH/H2O

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Carboxylic Acids: Formed by the hydrolysis of the ester group.

Scientific Research Applications

Ethyl 3-bromo-4-{[(4-nitrobenzoyl)oxy]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-{[(4-nitrobenzoyl)oxy]methyl}benzoate involves its interaction with various molecular targets. The bromine atom and nitro group can participate in electrophilic and nucleophilic reactions, respectively. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological molecules. The compound’s effects are mediated through these chemical transformations and interactions with cellular components .

Comparison with Similar Compounds

Ethyl 3-bromo-4-{[(4-nitrobenzoyl)oxy]methyl}benzoate can be compared with similar compounds such as:

    Ethyl 4-bromo-3-nitrobenzoate: Similar structure but lacks the oxy-methyl group.

    Ethyl 3-bromo-4-[(3-nitrobenzoyl)oxy]benzoate: Similar structure but with a different nitrobenzoyl substitution pattern.

    Ethyl 4-(bromomethyl)benzoate: Similar structure but lacks the nitro group.

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

ethyl 3-bromo-4-[(4-nitrobenzoyl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO6/c1-2-24-17(21)12-3-4-13(15(18)9-12)10-25-16(20)11-5-7-14(8-6-11)19(22)23/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPZQQMGKKCGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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